(S)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate is a complex organic compound with notable pharmaceutical relevance. This compound is characterized by its unique structure, which incorporates a tert-butyl group and a nitro-substituted aromatic moiety. The molecular formula for this compound is and it has been identified by the CAS number 870281-84-8 .
This compound is primarily derived from synthetic processes aimed at developing pharmaceutical agents, particularly those targeting specific biological pathways in cancer treatment. It is related to the synthesis of Idelalisib, a drug used in the treatment of certain types of cancer, which highlights its importance in medicinal chemistry .
(S)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate can be classified as a carbamate derivative. Carbamates are esters or salts of carbamic acid and are widely recognized for their biological activity, including potential therapeutic applications in oncology.
The synthesis of (S)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate involves several key steps:
These reactions typically require specific solvents such as hydrocarbons, nitriles, or aprotic polar solvents to facilitate optimal yields and purities .
The molecular structure of (S)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate features:
The compound's three-dimensional conformation is crucial for its biological activity, influencing how it interacts with target proteins.
The compound has a predicted boiling point of approximately °C and a flash point around °C .
(S)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate can undergo various chemical reactions typical for carbamates:
These reactions are essential for modifying the compound for enhanced biological activity or for creating derivatives with different pharmacological profiles.
The mechanism of action for (S)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate is primarily linked to its interaction with specific biological targets involved in cell signaling pathways related to cancer growth and proliferation.
The compound may inhibit certain kinases or enzymes that play critical roles in tumor cell survival, thereby inducing apoptosis or reducing cell proliferation. Detailed studies are necessary to elucidate the exact biochemical pathways affected by this compound.
The chemical stability of (S)-tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate is influenced by environmental factors such as pH and temperature, which can affect its reactivity and degradation rates.
Relevant analyses include:
This compound has significant potential applications in scientific research, particularly within medicinal chemistry and pharmacology:
This compound is systematically identified as a chiral, stereospecific building block with molecular formula C₂₂H₂₄FN₃O₆ and molecular weight 445.44 g/mol [1] [7]. Its architecture integrates three key moieties: a 2-fluoro-6-nitrobenzoyl group, an anilino (N-phenyl) spacer, and a Boc-protected (S)-2-aminobutyric acid residue. Academic literature employs several naming variants:
Table 1: Nomenclature Variations
Naming Convention | Example |
---|---|
IUPAC Name | tert-butyl N-[(2S)-1-(N-(2-fluoro-6-nitrobenzoyl)anilino)-1-oxobutan-2-yl]carbamate |
Common Abbreviation | Boc-(S)-Abu-N(Ph)-(2-F-6-NO₂-Bz) |
Stereochemical Designation | (S)-enantiomer of tert-butyl (1-(2-fluoro-6-nitro-N-phenylbenzamido)-1-oxobutan-2-yl)carbamate |
The SMILES notation CCC@HNC(=O)OC(C)(C)C explicitly defines stereochemistry at the Cα position ( [1]). The InChIKey MVGXHIWNOAUFLP-INIZCTEOSA-N provides a unique, computable identifier essential for database searches and cheminformatics studies [1].
This compound emerged as a critical intermediate during the early 2010s development of idelalisib (PI3Kδ inhibitor), an FDA-approved therapy for hematologic malignancies [2] [4]. Traditional synthetic routes to idelalisib suffered from epimerization at the Cα center, diminishing pharmacological efficacy. The integration of this Boc-protected, stereodefined precursor addressed this limitation by enabling strict stereocontrol during the construction of idelalisib’s quinazolinone core [4]. Patent WO2016108206A2 first documented its synthesis via a coupling reaction between 2-fluoro-6-nitro-N-phenylbenzamide and Boc-(S)-2-aminobutyric acid under mild conditions (dichloromethane, triethylamine, 20–25°C) to preserve stereochemical integrity [4] [6]. This methodology represented a significant advancement over prior routes that used racemization-prone activation methods.
The compound’s structural complexity enables three key functions:
Table 2: Functional Group Analysis
Functional Group | Role in Synthesis |
---|---|
Boc-Protected Amine | Enables temporary amine protection/deprotection |
2-Fluoro-6-nitroarene | Serves as latent amine for cyclization (via reduction) |
Tert-butyl Ester | Provides steric bulk to minimize racemization |
Amide Linker | Imparts rigidity to the N-phenylbenzamide moiety |
Predicted collision cross-section (CCS) data further reveals conformational behavior: The [M+H]+ adduct (m/z 446.172) exhibits a CCS of 201.2 Ų, indicating moderate molecular compactness [1].
Research on this compound is anchored in three theoretical paradigms:
Table 3: Summary of Compound Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 870281-84-8 |
Molecular Formula | C₂₂H₂₄FN₃O₆ |
Molecular Weight | 445.44 g/mol |
IUPAC Name | tert-butyl N-[(2S)-1-[N-(2-fluoro-6-nitrobenzoyl)anilino]-1-oxobutan-2-yl]carbamate |
SMILES Notation | CCC@@HNC(=O)OC(C)(C)C |
InChIKey | MVGXHIWNOAUFLP-INIZCTEOSA-N |
Related CAS | (R)-enantiomer: Not specified in results |
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: